Physicochemical Differentiation: Comparing TPSA and LogP to the 2-Amino-5-methoxypyrimidine Isomer
A direct comparison of 2-Methoxypyrimidin-5-amine with its isomer 2-Amino-5-methoxypyrimidine (CAS 13418-77-4) reveals critical differences in predicted physicochemical properties that impact drug-likeness and synthetic handling. While both share the same molecular weight, the swapped functional groups alter the molecule's polarity and hydrogen bonding capacity. Specifically, 2-Methoxypyrimidin-5-amine has a calculated XLogP3 of -0.2 and a Topological Polar Surface Area (TPSA) of 61 Ų [1]. In contrast, 2-Amino-5-methoxypyrimidine has a predicted XLogP3 of 0.2 and a TPSA of 57.1 Ų [2].
| Evidence Dimension | Lipophilicity (XLogP3) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: -0.2; TPSA: 61 Ų |
| Comparator Or Baseline | 2-Amino-5-methoxypyrimidine (CAS 13418-77-4): XLogP3: 0.2; TPSA: 57.1 Ų |
| Quantified Difference | Δ XLogP3 = 0.4; Δ TPSA = 3.9 Ų |
| Conditions | Computational prediction using standard algorithms (XLogP3, TPSA) |
Why This Matters
This 0.4-unit difference in LogP and the 3.9 Ų difference in TPSA, while seemingly small, can significantly affect a molecule's cell permeability, solubility, and interaction with biological targets, making 2-Methoxypyrimidin-5-amine a more polar and potentially distinct starting point for lead optimization.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21859078, 2-Methoxypyrimidin-5-amine. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97186, 5-Methoxypyrimidin-2-amine. View Source
